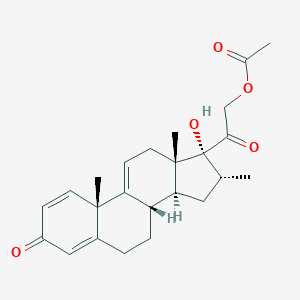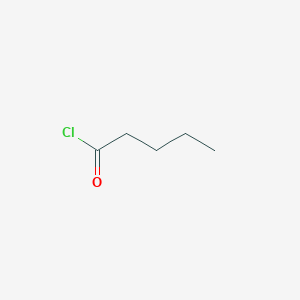
(2-Aminocyclopentyl)methanol
Descripción general
Descripción
2-Aminocyclopentylmethanol (2-ACPM) is an organic compound that belongs to the family of amines. It is a cyclic secondary amine, with a molecular formula of C5H11NO. It is a colorless liquid with a pungent odor and a boiling point of 131°C. 2-ACPM is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate for the synthesis of several drugs and other compounds.
Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Discovery : Sarki et al. (2021) discuss a methanol-catalyzed process for N-methylation of amines and transfer hydrogenation of nitroarenes, beneficial for organic synthesis and drug discovery applications (Sarki et al., 2021).
Biomembrane Studies : Nguyen et al. (2019) report on methanol's influence on lipid dynamics, particularly on bilayer composition and cell survival, emphasizing its importance in biomembrane and proteolipid research (Nguyen et al., 2019).
Direct Methanol Fuel Cells : Bettelheim et al. (2004) highlight the potential of electropolymerized Co(III) and Ru(II)(CO)(2-aminophenyl)porphyrins in improving the performance of direct methanol fuel cells, a step towards more efficient energy sources (Bettelheim et al., 2004).
Synthetic and Environmental Methodology : Li et al. (2012) describe a method for direct N-monomethylation of aromatic primary amines with methanol, offering low catalyst loading and broad substrate scope, making it a promising technique for both synthetic and environmental applications (Li et al., 2012).
Biodegradable Plastic Production : Irla et al. (2017) show the successful methanol-based production of γ-aminobutyric acid (GABA) using genetically engineered Bacillus methanolicus strains, opening pathways for biodegradable plastic polyamide 4 production (Irla et al., 2017).
Renewable Chemical Feedstock : Moran et al. (2011) present the use of methanol in an iridium-catalyzed C-C coupling process, producing higher alcohols and providing a renewable chemical feedstock for fine chemical synthesis (Moran et al., 2011).
Chemical Analysis Techniques : Santos et al. (2017) demonstrate an innovative hybrid capillary electrophoresis device for analyzing methanol in fermentation samples, offering a more accurate method than traditional chromatographic techniques (Santos et al., 2017).
Efficient Synthesis of Deuterated N-heterocycles : Liu et al. (2021) discuss an electrocatalytic protocol using methanol for efficient synthesis of deuterated 2,3-dihydroquinazolin-4(1H)-one, a significant step in organic chemistry (Liu et al., 2021).
Biotechnological Production of Value-added Bulk Products : Nærdal et al. (2015) describe how Bacillus methanolicus strains can produce cadaverine from methanol, showing potential for biotechnological applications in producing value-added bulk products (Nærdal et al., 2015).
Surface Site Analysis in Nanocrystals : Wu et al. (2012) provide insights into the nature of surface sites on ceria nanocrystals through methanol adsorption and desorption studies, contributing to materials science (Wu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2-aminocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542707 | |
| Record name | (2-Aminocyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4492-47-1 | |
| Record name | (2-Aminocyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)







